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Compound of Interest

Compound Name: Norverapamil-d7

Cat. No.: B12425295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Norverapamil-d7, a deuterated

internal standard crucial for the accurate quantification of its parent drug, Norverapamil. This

document delves into its certificate of analysis, purity determination, and the intricate signaling

pathways it modulates, offering valuable insights for researchers in pharmacology and drug

development.

Certificate of Analysis: A Snapshot of Quality
A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and

specifications for a particular batch of a compound. While a single comprehensive CoA for

Norverapamil-d7 is not publicly available, the following tables summarize typical data points

and acceptance criteria based on information from various suppliers and analytical

laboratories.

Physicochemical Properties
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Parameter Specification

Chemical Name

5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-

dimethoxyphenyl)-2-(propan-2-yl-

d7)pentanenitrile

Molecular Formula C₂₆H₂₉D₇N₂O₄

Molecular Weight 447.62 g/mol

CAS Number 263175-44-6

Appearance White to Off-White Solid

Solubility Soluble in Methanol, Acetonitrile, DMSO

Quality Control and Purity
Test Method

Acceptance
Criteria

Typical Value

Chemical Purity HPLC ≥ 95% 96.29% - 98.8%[1][2]

Isotopic Purity (Atom

% D)

Mass Spectrometry /

NMR
≥ 98% ≥ 99%[2]

Identity
¹H-NMR, ¹³C-NMR,

Mass Spectrometry
Conforms to structure Conforms

Residual Solvents GC-HS Per ICH Q3C Meets requirements

Heavy Metals ICP-MS ≤ 20 ppm Meets requirements

Loss on Drying TGA ≤ 1.0% Meets requirements

Assay
qNMR / Mass

Spectrometry
95.0% - 105.0% Meets requirements

Unraveling Purity: Experimental Protocols
The determination of both chemical and isotopic purity is paramount for a deuterated standard

like Norverapamil-d7. High isotopic purity ensures minimal interference from the unlabeled
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analyte, leading to more accurate and reliable analytical results.[3] The following are detailed

methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for
Chemical Purity
This method is designed to separate Norverapamil-d7 from any non-deuterated impurities or

degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium

acetate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and

water with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detection at a wavelength of 278 nm.

Injection Volume: 10 µL.

Procedure:

Prepare a standard solution of Norverapamil-d7 in the mobile phase.

Inject the standard solution into the HPLC system.

Record the chromatogram and determine the retention time of the main peak.

Calculate the area percentage of the main peak relative to the total area of all peaks to

determine the chemical purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS) for
Isotopic Purity
LC-MS is a powerful technique for confirming the molecular weight and assessing the isotopic

distribution of Norverapamil-d7.[4][5]

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a

time-of-flight or Orbitrap mass analyzer).

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

LC Conditions: Similar to the HPLC method described above to ensure good separation.

Mass Spectrometry Parameters:

Scan Range: m/z 100-1000.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Procedure:

Infuse a diluted solution of Norverapamil-d7 directly into the mass spectrometer or inject

it into the LC-MS system.

Acquire the full scan mass spectrum.

Determine the m/z of the protonated molecular ion ([M+H]⁺). For Norverapamil-d7, this

should be approximately 448.6.

Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated

species and calculate the atom percent deuterium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12425295?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10778935/
https://www.researchgate.net/publication/11961594_A_validated_method_for_the_determination_of_verapamil_and_norverapamil_in_human_plasma
https://www.benchchem.com/product/b12425295?utm_src=pdf-body
https://www.benchchem.com/product/b12425295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation and Isotopic Purity
NMR spectroscopy is essential for confirming the chemical structure and the position of

deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

¹H-NMR: To confirm the absence of proton signals at the sites of deuteration.

¹³C-NMR: To confirm the carbon skeleton of the molecule.

²H-NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their

locations.

Procedure:

Dissolve an accurately weighed sample of Norverapamil-d7 in the appropriate deuterated

solvent.

Acquire ¹H, ¹³C, and ²H NMR spectra.

Analyze the spectra to confirm the expected chemical shifts and the absence or presence

of signals corresponding to the deuterated positions. The isotopic purity can be estimated

by comparing the integrals of residual proton signals with those of non-deuterated

positions in the ¹H-NMR spectrum.

Visualizing the Mechanism: Signaling Pathways and
Workflows
Norverapamil, the active metabolite of verapamil, exerts its pharmacological effects primarily

through the blockade of L-type calcium channels and inhibition of P-glycoprotein.[6][7]
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Norverapamil's Inhibition of L-type Calcium Channels
Norverapamil blocks the influx of calcium ions through L-type calcium channels in cardiac and

smooth muscle cells. This leads to vasodilation, a decrease in heart rate, and a reduction in

myocardial contractility.[6]
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Caption: Norverapamil-d7 blocks L-type calcium channels, inhibiting calcium influx and

leading to cardiovascular effects.

P-glycoprotein Inhibition by Norverapamil
Norverapamil can also inhibit P-glycoprotein (P-gp), a membrane transporter that effluxes

various drugs from cells. This inhibition can increase the intracellular concentration of co-

administered drugs that are P-gp substrates.[7]
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Caption: Norverapamil-d7 inhibits P-glycoprotein, increasing the intracellular concentration of

P-gp substrate drugs.

Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a

deuterated standard like Norverapamil-d7.
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Caption: A typical analytical workflow for determining the purity and identity of Norverapamil-
d7.

In conclusion, a thorough understanding of the analytical characterization and mechanism of

action of Norverapamil-d7 is essential for its effective use as an internal standard. This guide

provides a foundational framework for researchers and scientists, ensuring the generation of

high-quality, reproducible data in pharmacokinetic and metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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